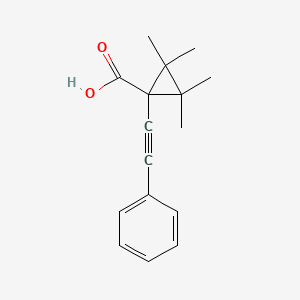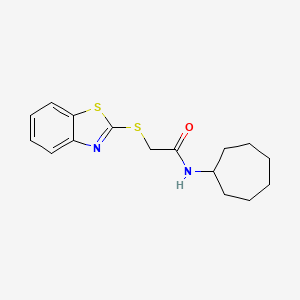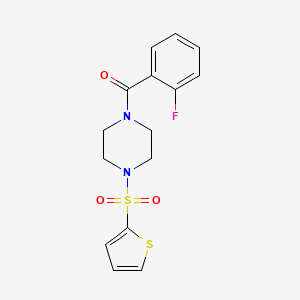
2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid, also known as TAMPA, is a cyclopropane derivative that has attracted significant attention in the scientific community due to its unique properties and potential applications. TAMPA has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid inhibits the activity of carboxypeptidase A by binding to the enzyme's active site. This binding prevents the enzyme from binding to its substrate, thereby inhibiting its activity. The mechanism of action of 2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid has been extensively studied using various techniques, including X-ray crystallography.
Biochemical and Physiological Effects:
2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid has been found to have various biochemical and physiological effects, including the inhibition of carboxypeptidase A activity, as mentioned earlier. It has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid in lab experiments is its ability to selectively inhibit carboxypeptidase A activity. This allows for the study of peptide metabolism and the development of new drugs targeting carboxypeptidase A. However, one limitation is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid. One direction is the development of new drugs targeting carboxypeptidase A for the treatment of inflammatory diseases and pain. Another direction is the study of 2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid's potential use in the development of new diagnostic tools for the detection of carboxypeptidase A activity in vivo. Additionally, the study of 2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid's mechanism of action and its effects on other enzymes and pathways could lead to the development of new drugs for various diseases.
Métodos De Síntesis
2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid can be synthesized using various methods, including the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with phenylacetylene in the presence of a palladium catalyst. Another method involves the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with 1-bromo-1-phenylethylene in the presence of a base, followed by hydrolysis of the resulting intermediate.
Aplicaciones Científicas De Investigación
2,2,3,3-tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid has been extensively studied for its potential applications in scientific research. It has been found to inhibit the activity of the enzyme carboxypeptidase A, which is involved in the breakdown of peptides. This inhibition can be used in the study of peptide metabolism and the development of new drugs targeting carboxypeptidase A.
Propiedades
IUPAC Name |
2,2,3,3-tetramethyl-1-(2-phenylethynyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-14(2)15(3,4)16(14,13(17)18)11-10-12-8-6-5-7-9-12/h5-9H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMRJNRENQKBCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C#CC2=CC=CC=C2)C(=O)O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3-Tetramethyl-1-(phenylethynyl)cyclopropanecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(acetylamino)phenyl]butanamide](/img/structure/B5882054.png)

![1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5882074.png)
![4-methoxy-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5882082.png)

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5882094.png)
![3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide](/img/structure/B5882102.png)
![N,N-diethyl-N'-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B5882107.png)



![9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5882126.png)

